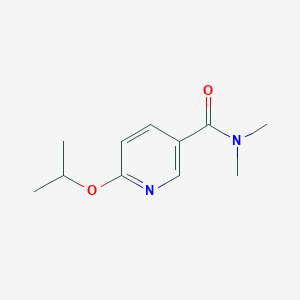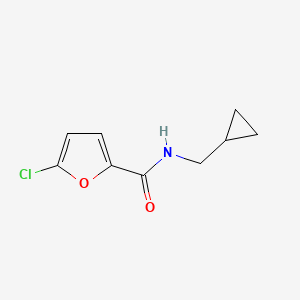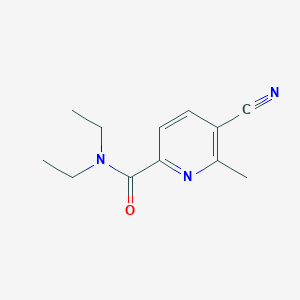![molecular formula C14H21NO B7511268 N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide is a chemical compound that belongs to the class of amides. It is also known as N-Isobutyryl-2-methyl-2-(2-tolyl)propanamide or IBMP. This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide is not fully understood. However, it has been suggested that it may act by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By enhancing the activity of GABA receptors, this compound may reduce neuronal excitability and produce its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. It has also been shown to increase the activity of the enzyme glutathione peroxidase, which plays a key role in protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide in lab experiments is its relatively low toxicity. It has been shown to have a high LD50, indicating that it is relatively safe to use in animal studies. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the study of N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide. One area of interest is its potential as a therapeutic agent for the treatment of anxiety disorders and epilepsy. Further studies are needed to determine its efficacy and safety in human subjects. Another area of interest is its potential as a neuroprotective agent. Studies are needed to determine its effects on oxidative stress and inflammation in the brain. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide involves the reaction of isobutyryl chloride with 2-methyl-2-(2-tolyl)propan-1-amine in the presence of a base such as triethylamine. The product is obtained in good yields and can be purified by recrystallization.
Applications De Recherche Scientifique
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential therapeutic agent for the treatment of anxiety disorders and epilepsy. It has also been studied for its effects on memory and learning, as well as its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-8-6-7-9-12(11)10-15(5)13(16)14(2,3)4/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSMHGNXAWQLKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)





![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
